molecular formula C15H15FN2O B11661991 (2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one

(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one

Cat. No.: B11661991
M. Wt: 258.29 g/mol
InChI Key: CEEWVGWSXJELEC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]azepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE typically involves the condensation of 4-fluorobenzaldehyde with an appropriate imidazo[1,2-a]azepine precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]azepine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]azepine derivatives with various functional groups.

Scientific Research Applications

(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-3-ONE is unique due to the presence of the fluorophenyl group and the imidazo[1,2-a]azepine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one

InChI

InChI=1S/C15H15FN2O/c16-12-7-5-11(6-8-12)10-13-15(19)18-9-3-1-2-4-14(18)17-13/h5-8,10H,1-4,9H2/b13-10+

InChI Key

CEEWVGWSXJELEC-JLHYYAGUSA-N

Isomeric SMILES

C1CCC2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)N2CC1

Canonical SMILES

C1CCC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.